Etozoline

Overview

Description

Molecular Structure Analysis

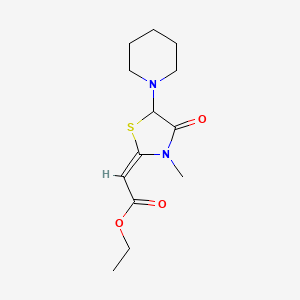

Etozoline has a molecular formula of C13H20N2O3S and a molar mass of 284.37 g/mol . It contains a total of 40 bonds, including 20 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 six-membered ring, 1 ester (aliphatic), 1 tertiary amide (aliphatic), 1 tertiary amine (aliphatic), and 1 sulfide .Physical And Chemical Properties Analysis

This compound is a small molecule with a weight average of 284.37 and a monoisotopic mass of 284.119463686 . Its chemical formula is C13H20N2O3S .Scientific Research Applications

Etozoline in Hypertension and Renal Failure

This compound has been identified as a diuretic and antihypertensive drug, particularly beneficial in the treatment of arterial hypertension. Notably, it is a racemic mixture of two enantiomers: one acting as a loop diuretic and the other contributing to vascular relaxation, making it a potential treatment for hypertension with renal failure (Quarello et al., 1987).

Pharmacological Properties of this compound

This compound, with its unique chemical structure, exhibits potent diuretic and saluretic properties alongside mild action onset and low toxicity. Animal studies have shown its marked antihypertensive effect, especially in long-term experiments with hypertensive rats, indicating its potential for broader pharmacological applications (Herrmann et al., 1977).

Renal Effects in Humans

This compound's effectiveness as a diuretic, specifically in the thiazolidone group, is evident in its impact on renal functions. Through micropuncture studies, its site of action has been identified in the thick ascending limb of Henle’s loop, which is crucial for understanding its diuretic mechanism (Palla et al., 1987).

Impact on Carbohydrate Metabolism

Investigations into this compound's influence on carbohydrate metabolism have demonstrated no significant difference across various test periods. This suggests a neutral effect on carbohydrate metabolism, even though it induces significant diuresis and changes in body weight and serum electrolytes (Haslbeck et al., 1979).

This compound and Water, Solute Elimination

This compound has been noted for its novel diuretic effect, enhancing the renal elimination of water and solutes like sodium and chloride. This property positions it as a promising treatment for conditions like cardiac and renal edema and hypertension (Scheitza, 1977).

This compound in Perimenopausal Hypertension

A study on perimenopausal women with mild to moderate hypertension treated with this compound for 12 months showed significant reductions in both systolic and diastolic blood pressure without serious adverse reactions. This indicates this compound's safety and effectiveness as an antihypertensive agent in patients sensitive to pharmacological side effects (Cellina et al., 1990).

Combined Treatment with this compound and Captopril

Research comparing the effects of this compound, captopril, and their combination in patients with essential hypertension revealed that the combination led to a more marked reduction in blood pressure than monotherapy. Additionally, it neutralized certain biochemical changes observed when the drugs were administered separately, suggesting a synergistic effect (Battaglia et al., 1990).

This compound's Urinary Excretion Properties

This compound has been identified as a new diuretic differing from others due to its longer action profile. Its active form, ozolinone, prolongs efficacy beyond 24 hours, making it a significant choice for managing hypertension (Romano et al., 1987).

Acute Antihypertensive and Diuretic Effects

In a study comparing this compound with chlorthalidone, this compound demonstrated similar antihypertensive and diuretic effects but with distinct haemodynamic and metabolic differences. This included no increase in heart rate and a lower urinary K+ excretion, highlighting its unique properties (Nami et al., 1991).

This compound's Mechanism of Vasodilation

This compound's vasodilating action involves inhibition of Ca++ influx into smooth muscle cells,likely mediated by the opening of K+ channels. This mechanism is unique to this compound and suggests its potential for treating conditions involving arterial spasm or hypertension (Dorigo et al., 1990).

properties

IUPAC Name |

ethyl 2-(3-methyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3S/c1-3-18-11(16)9-10-14(2)12(17)13(19-10)15-7-5-4-6-8-15/h9,13H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCKKHYXUQFTBIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1N(C(=O)C(S1)N2CCCCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40874489 | |

| Record name | Ethyl (3-methyl-4-oxo-5-piperidinothiazolidin-2-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40874489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73-09-6 | |

| Record name | Etozolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (3-methyl-4-oxo-5-piperidinothiazolidin-2-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40874489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etozolin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

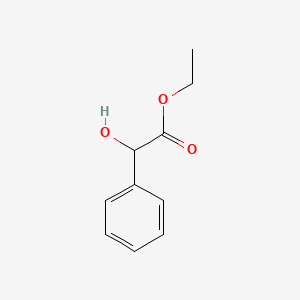

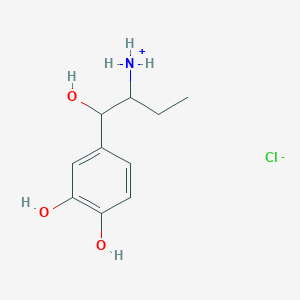

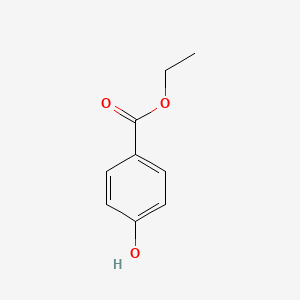

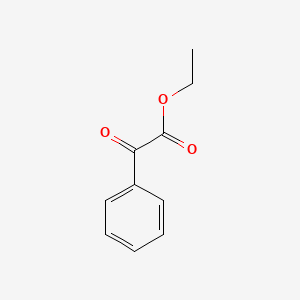

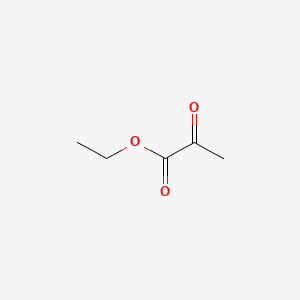

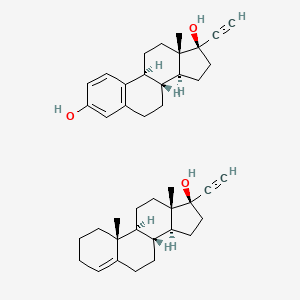

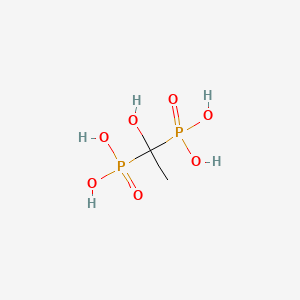

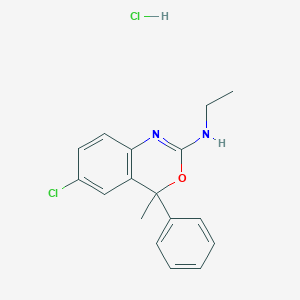

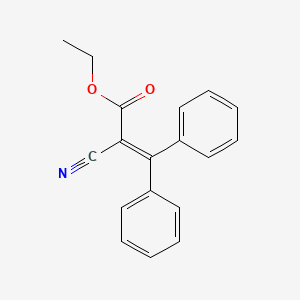

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.